Sucrose 6-benzoate Sucrose 6-benzoate Sucrose 6-benzoate is a natural product found in Polygala karensium with data available.
Brand Name: Vulcanchem
CAS No.: 127924-16-7
VCID: VC4077877
InChI: InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O
Molecular Formula: C19H26O12
Molecular Weight: 446.4 g/mol

Sucrose 6-benzoate

CAS No.: 127924-16-7

Cat. No.: VC4077877

Molecular Formula: C19H26O12

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Sucrose 6-benzoate - 127924-16-7

Specification

CAS No. 127924-16-7
Molecular Formula C19H26O12
Molecular Weight 446.4 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1
Standard InChI Key AFHCRQREQZIDSI-OVUASUNJSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sucrose 6-benzoate is a disaccharide derivative where the hydroxyl group at the 6-position of the glucose unit is esterified with a benzoate group. Its IUPAC name, [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate, reflects its stereochemical complexity . Key structural features include:

  • Molecular formula: C₁₉H₂₆O₁₂

  • Molecular weight: 446.40 g/mol

  • Stereocenters: 9 defined stereocenters

The compound’s isomeric SMILES string, C1=CC=C(C=C1)C(=O)OC[C@@H]2C@HO, highlights the benzoate substitution at the 6-O position .

Physical Properties

PropertyValueSource
Density1.633 g/cm³
Melting Point93–100°C
Boiling Point742.5°C at 760 mmHg
Refractive Index1.657
Topological Polar Surface Area196.00 Ų
LogP (XLogP)-2.00

The compound’s low LogP value (-2.00) indicates high hydrophilicity, consistent with its sucrose backbone . Its elevated boiling point (742.5°C) suggests thermal stability under processing conditions .

Synthesis Methodologies

Regioselective Esterification

Modern synthesis routes prioritize regioselectivity to avoid complex purification steps. Two dominant strategies include:

Tin-Mediated Protection

A dibutyltin oxide-mediated method achieves 84.6% yield by temporarily protecting sucrose hydroxyl groups:

  • Conditions: Sucrose:dibutyltin oxide:benzoic anhydride = 1:1:1 (mol), 80–120°C, 5–8 h .

  • Advantage: 98% recovery of tin catalyst .

Alkali-Catalyzed Transesterification

Patent EP0352048A2 describes a vacuum-assisted reactive distillation process:

  • Reagents: Sucrose, methyl benzoate, cesium/rubidium carbonate catalyst .

  • Conditions: 55–60°C, 0.05 MPa vacuum, 5 h .

  • Yield: >97% regioselectivity for the 6-position .

Solvent Systems

  • Polar aprotic solvents: DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) enhance sucrose solubility .

  • Mass ratios: Optimal sucrose:solvent ratios range from 1:3 (DMSO) to 1:5 (DMF) .

Industrial Applications and Research Insights

Sweetener Synthesis

Sucrose 6-benzoate serves as a precursor in sucralose (1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside) production:

  • Chlorination: Selective displacement of the 6-O-benzoate group with chlorine .

  • Global market impact: Sucralose demand reached 12,300 metric tons in 2023, driving sucrose derivative research.

PropertyPredictionProbability
Human Intestinal AbsorptionLow92.64%
Blood-Brain Barrier PenetrationModerate62.50%
OCT2 InhibitionHigh88.00%

These properties suggest potential for CNS-targeted prodrugs, though low oral bioavailability (65.71%) may limit applications .

Natural Occurrence and Ecological Role

Sucrose 6-benzoate has been isolated from Polygala karensium, a medicinal plant native to Southeast Asia . Its ecological function remains uncharacterized, but analogous sucrose esters in plants often serve as:

  • Antifeedants against herbivores

  • Antimicrobial surface coatings

Future Directions

  • Continuous-flow synthesis: Microreactor technology could enhance yield and reduce catalyst load .

  • Biocatalytic routes: Lipase-mediated esterification may improve sustainability .

  • Drug delivery systems: Exploit BBB penetration potential for neurological therapeutics .

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